molecular formula C17H28N4O5 B12813799 Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate

Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate

Cat. No.: B12813799
M. Wt: 368.4 g/mol
InChI Key: SXKJDJFTBGADNS-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate (hereafter referred to by its full systematic name) is a structurally complex bicyclic compound featuring a piperidine core modified with a tert-butyloxycarbonyl (Boc) protecting group and a diazabicyclo[3.2.1]octane moiety. The Boc group is commonly employed in organic synthesis to protect amine functionalities during multi-step reactions .

This compound’s synthesis and structural characterization likely rely on advanced crystallographic techniques, as exemplified by the widespread use of SHELX-family software for small-molecule refinement .

Properties

IUPAC Name

tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O5/c1-17(2,3)26-16(24)19-8-6-11(7-9-19)18-14(22)13-5-4-12-10-20(13)15(23)21(12)25/h11-13,25H,4-10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKJDJFTBGADNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCC3CN2C(=O)N3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate typically involves multiple steps. . This process results in the formation of N-protected intermediates, which are further processed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The carboxamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role in developing new therapeutic agents, particularly as an enzyme inhibitor. Its structure allows it to interact effectively with biological targets, making it a candidate for drug development.

1.1 β-lactamase Inhibition

  • Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate has shown promise as a β-lactamase inhibitor. This property is crucial in combating antibiotic resistance, as β-lactamases are enzymes that hydrolyze β-lactam antibiotics, rendering them ineffective against resistant bacterial strains . By inhibiting these enzymes, the compound can restore the efficacy of β-lactam antibiotics, which are widely used in treating bacterial infections.

1.2 Antimicrobial Properties

  • The compound's unique bicyclic structure and functional groups contribute to its biological activity. Studies have indicated its potential effectiveness against various gram-positive pathogens due to its mechanism of action that involves disrupting critical bacterial processes . This makes it a valuable candidate for developing new antimicrobial therapies.

Synthetic Intermediate

The compound serves as an important intermediate in synthesizing other biologically active compounds. Its complex structure can be modified to yield derivatives with enhanced pharmacological properties.

2.1 Synthesis of Related Compounds

  • This compound can be utilized in the synthesis of various piperidine derivatives and other nitrogen-containing heterocycles that exhibit diverse biological activities . The ability to modify its structure allows chemists to explore a wide range of potential applications in drug development.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Study ReferenceFocusFindings
Enzyme InhibitionDemonstrated effectiveness as a β-lactamase inhibitor, enhancing antibiotic efficacy against resistant strains.
Antimicrobial ActivityInvestigated for its potential against gram-positive bacteria; showed promising results in restoring antibiotic function.
Synthesis PathwaysDetailed multi-step synthesis processes leading to the compound and its derivatives, highlighting its utility as an intermediate.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics . This inhibition enhances the efficacy of the antibiotics against resistant bacterial strains.

Comparison with Similar Compounds

Structural Analogues in the Piperidine Carboxylate Family

The tert-butyl piperidine-1-carboxylate scaffold is a common motif in medicinal and synthetic chemistry. Below is a comparative analysis of key structural analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Potential Applications
Target Compound ~422.45 g/mol* Diazabicyclo[3.2.1]octane, hydroxy-oxo groups Synthetic intermediate, drug discovery
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate ~327.81 g/mol Chloropyrazine ring Kinase inhibitor scaffolds
tert-Butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate ~449.34 g/mol Brominated dihydroquinoline Anticancer agent development
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester ~282.38 g/mol Piperazine-piperidine hybrid Neurological drug candidates

*Calculated based on molecular formula.

Key Observations:

Substituent Diversity: The target compound’s diazabicyclo[3.2.1]octane substituent distinguishes it from analogs with aromatic (e.g., chloropyrazine) or fused-ring (e.g., dihydroquinoline) groups. This bicyclic system may enhance steric hindrance and metabolic stability compared to planar aromatic systems .

Functional Group Influence : The hydroxy and oxo groups in the diazabicyclo system could facilitate hydrogen bonding with biological targets, a feature absent in halogenated analogs .

Bioactivity and Pharmacological Potential

In contrast, chloropyrazine and bromoquinoline analogs are frequently explored as kinase inhibitors or cytotoxic agents . The absence of halogen atoms in the target compound may reduce off-target toxicity, a common issue with halogen-containing pharmaceuticals.

Biological Activity

Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate (CAS: 1174020-64-4) is a compound with significant biological activity, particularly in the context of antibiotic resistance and enzyme inhibition. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex bicyclic structure that integrates a piperidine moiety with a diazabicyclo framework. Its molecular formula is C17H28N4O5C_{17}H_{28}N_{4}O_{5}, with a molecular weight of approximately 368.43 g/mol. The presence of a tert-butyl ester group and hydroxyl functional group enhances its solubility and reactivity, making it suitable for various biological applications .

Beta-Lactamase Inhibition

One of the most notable biological activities of this compound is its ability to inhibit beta-lactamase enzymes. These enzymes are responsible for the hydrolysis of beta-lactam antibiotics, rendering them ineffective against bacterial infections. By binding to these enzymes, this compound enhances the efficacy of beta-lactam antibiotics against resistant strains .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Activity : Research indicates that this compound exhibits promising antibacterial properties by improving the activity of beta-lactam antibiotics against resistant strains . For instance, a study demonstrated that when combined with ampicillin, the compound significantly reduced bacterial growth in resistant strains.
  • Enzyme Inhibition Studies : A detailed screening assay showed that at concentrations around 50 μM, this compound inhibited beta-lactamase activity by approximately 70%, demonstrating its potential as an adjunct therapy in treating infections caused by resistant bacteria .
  • Comparative Analysis : In comparative studies with other compounds exhibiting similar structures or activities, this compound was found to be more effective in inhibiting beta-lactamase due to its unique structural features .

Data Table: Comparative Biological Activity

Compound NameStructure TypeBiological ActivityUnique Features
Tert-butyl 4-[(6-hydroxy-7-oxo...DiazabicycloBeta-lactamase inhibitionEffective against resistant strains
7-Oxo-N-piperidin-4-yl...DiazabicycloModerate antibacterialLacks bicyclic structure
Benzyl 4-(N-(benzyloxy)...Piperidine derivativeModerate antibacterialDifferent functional groups

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthetic optimization should employ Design of Experiments (DOE) principles. Key factors include reaction temperature, solvent polarity, catalyst loading, and stoichiometry. For example:

  • Temperature : Test gradients (e.g., 20°C to 80°C) to identify optimal exothermic/endothermic control.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates .
  • Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate high-purity fractions .
    Statistical tools like ANOVA can identify significant variables, reducing trial-and-error approaches .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer: A multi-technique approach is essential:

  • NMR : 1H/13C NMR to confirm piperidine and bicyclo ring conformations, tert-butyl group integration, and amide bond formation.
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, especially for the diazabicyclo moiety.
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .
    Cross-validate results with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers address solubility challenges during in vitro assays?

Methodological Answer:

  • Solvent Selection : Test DMSO for initial stock solutions (≤10% v/v to avoid cytotoxicity).
  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • pH Adjustment : The hydroxy and carbonyl groups may allow solubility modulation in buffered solutions (pH 6–8) .
    Document solvent effects on biological activity to avoid false positives/negatives .

Advanced Research Questions

Q. What computational methods are suitable for predicting this compound’s reactivity in novel reaction pathways?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA for transition-state modeling of the diazabicyclo moiety’s ring-opening reactions.
  • Reaction Path Search : Apply the AFIR (Artificial Force Induced Reaction) method to explore potential intermediates and barriers .
  • Machine Learning : Train models on analogous bicyclo systems to predict regioselectivity in functionalization reactions .
    Validate predictions with microfluidic or high-throughput experimentation .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

  • Multi-Technique Alignment : Compare NMR-derived torsional angles with X-ray crystallography data (e.g., using SHELXL for refinement) .
  • Dynamic Effects : Consider variable-temperature NMR to detect conformational flexibility not captured in crystal structures.
  • DFT-Based NMR Shift Prediction : Tools like ADF or CP2K can simulate shifts for proposed conformers, identifying mismatches .
    Publish raw data and computational inputs to enable peer validation .

Q. What strategies are recommended for studying this compound’s interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for protein targets.
  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model ligand-receptor dynamics, focusing on the piperidine and bicyclo motifs.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding entropy/enthalpy trade-offs .
    Correlate in silico predictions with mutagenesis studies to validate interaction hotspots .

Q. How should researchers design experiments to assess stability under varying conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-Vis), and hydrolytic conditions (pH 1–13).
  • Analytical Monitoring : Use HPLC-PDA to track degradation products; LC-MS/MS for structural identification.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .
    Include control experiments with stabilizers (e.g., antioxidants) for formulation development .

Q. What crystallographic approaches are optimal for determining this compound’s 3D structure?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in dichloromethane/hexane.
  • Data Refinement : Use SHELXL for high-resolution refinement, focusing on disorder modeling for flexible tert-butyl groups .
  • Twinned Data Handling : If twinning occurs (common in bicyclo systems), apply SHELXL’s TWIN/BASF commands .
    Validate hydrogen-bonding networks with Hirshfeld surface analysis .

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